Silane, (cyclohexylcarbonyl)trimethyl-
Description
Silane, (cyclohexylcarbonyl)trimethyl- is an organosilicon compound characterized by a cyclohexylcarbonyl (acyl) group attached to a trimethylsilane backbone. This structure combines the hydrophobic and electron-donating properties of silicon with the steric and electronic effects of the cyclohexylcarbonyl moiety. Such compounds are typically utilized in organic synthesis as coupling agents, surface modifiers, or intermediates for functional materials.
Properties
IUPAC Name |
cyclohexyl(trimethylsilyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-12(2,3)10(11)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXWCAYLJDKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449597 | |
| Record name | Silane, (cyclohexylcarbonyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112947-68-9 | |
| Record name | Silane, (cyclohexylcarbonyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (cyclohexylcarbonyl)trimethyl- typically involves the reaction of cyclohexylcarbonyl chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{Cyclohexylcarbonyl chloride} + \text{Trimethylsilane} \rightarrow \text{Silane, (cyclohexylcarbonyl)trimethyl-} + \text{HCl} ]
Industrial Production Methods
Industrial production of Silane, (cyclohexylcarbonyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Silane, (cyclohexylcarbonyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes with lower oxidation states.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (cyclohexylcarbonyl)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Silane, (cyclohexylcarbonyl)trimethyl- involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in radical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
To contextualize Silane, (cyclohexylcarbonyl)trimethyl-, we analyze structurally related silanes from the provided evidence. Key comparisons include substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The cyclohexylcarbonyl group in the target compound introduces steric bulk and an electron-withdrawing carbonyl group, which may reduce reactivity compared to electron-rich substituents like the cyclopentenyloxy group in .
- The dioxaborolane-ethynyl group in enhances utility in cross-coupling reactions, whereas the perfluoroalkoxy chain in imparts extreme hydrophobicity and thermal stability.
Synthetic Accessibility :
- The dioxaborolane silane () achieves high yields (92%) under mild conditions (50°C, 16 hours), suggesting efficient synthetic routes. In contrast, fluorinated silanes () may require specialized handling due to fluorine’s reactivity.
Applications :
- Fluorinated silanes () are niche materials for coatings, while boron-containing analogs () are mainstream in catalysis. The target compound’s acyl group positions it for specialized organic transformations, such as ketone transfer or silicon-mediated protection strategies.
Research Findings and Limitations
- Reactivity : Cyclohexylcarbonyl silanes are less studied than their aromatic counterparts (e.g., phenylacetyl silanes), but computational models predict moderate nucleophilicity at the silicon center due to electron withdrawal from the acyl group.
- Gaps: No direct experimental data (e.g., NMR, XRD) were found for Silane, (cyclohexylcarbonyl)trimethyl- in the provided evidence. Further studies are needed to validate its synthesis and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
